6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is also known by its IUPAC name, 6-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride . This compound is notable for its unique structure, which includes an oxane ring substituted with an aminomethyl group and a carboxylic acid group.
Preparation Methods
The synthesis of 6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The initial step involves the formation of the oxane ring through cyclization reactions.
Introduction of Functional Groups: The aminomethyl and carboxylic acid groups are introduced through substitution reactions. Common reagents used in these steps include amines and carboxylic acids.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
6-(Aminomethyl)oxane-3-carboxylic acid;hydrochloride can be compared with similar compounds such as:
6-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid: This compound lacks the hydrochloride group but has similar structural features.
6-(Aminomethyl)oxane-3-carboxylic acid: This compound lacks the hydrochloride group but has similar functional groups.
6-(Aminomethyl)oxane-3-carboxylic acid;hydrobromide: This compound has a hydrobromide group instead of a hydrochloride group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable hydrochloride salts, which can enhance its solubility and stability in various applications.
Properties
IUPAC Name |
6-(aminomethyl)oxane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-3-6-2-1-5(4-11-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDOEUUFHXTZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.